1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes furan, benzofuran, thiophene, and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzofuran intermediates, followed by their coupling with thiophene and pyrrolidine derivatives under controlled conditions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its complex structure, which combines multiple heterocyclic rings
Properties
Molecular Formula |
C23H19NO5S |
---|---|
Molecular Weight |
421.5g/mol |
IUPAC Name |
(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H19NO5S/c1-13-10-15-11-14(6-7-17(15)29-13)21(25)19-20(18-5-3-9-30-18)24(23(27)22(19)26)12-16-4-2-8-28-16/h2-9,11,13,20,25H,10,12H2,1H3/b21-19+ |
InChI Key |
CDTSEVVXCHBJCF-XUTLUUPISA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CS5)/O |
SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CS5)O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CS5)O |
Origin of Product |
United States |
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